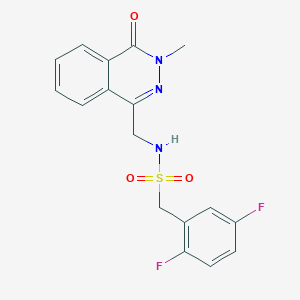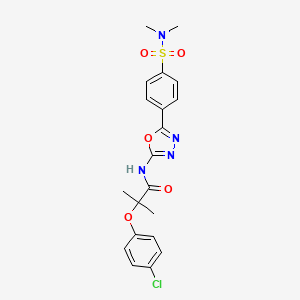
1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H15F2N3O3S and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective N-Acylation
Research has shown that certain N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from similar compounds, are effective N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000). This suggests potential applications in chemoselective synthesis processes.
Molecular Structure and Self-association
Studies on compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, closely related to the compound , have revealed insights into their molecular structure and self-association behaviors. These findings are critical for understanding how such molecules interact in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Fluorination Reactions
Research involving difluorobis(fluoroxy)methane, a compound structurally similar to 1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide, indicates potential applications in selective fluorination reactions. This could have implications in the development of fluorinated pharmaceuticals and materials (Bailey, Casteel, & Syvret, 2002).
Structural Studies and Crystallography
Compounds with structural similarities, such as N-(2,3-dichlorophenyl)methanesulfonamide, have been studied for their molecular conformation and bond parameters. This kind of research is crucial in the field of crystallography and can inform the design of new compounds with desired physical and chemical properties (Gowda, Foro, & Fuess, 2007).
Vicarious Nucleophilic Substitutions
The reaction mechanisms involving similar compounds, such as 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, have been explored for their potential in vicarious nucleophilic substitution processes. This research opens up new possibilities for chemical synthesis in pharmaceutical and material sciences (Lemek, Groszek, & Cmoch, 2008).
Methane-Oxidizing Bacteria and Methane Budget
While not directly related to the specific compound, studies on the metabolism of methane and methanesulfonic acid by bacteria have implications for understanding the environmental impact and biodegradation processes of similar compounds (Oremland & Culbertson, 1992).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c1-22-17(23)14-5-3-2-4-13(14)16(21-22)9-20-26(24,25)10-11-8-12(18)6-7-15(11)19/h2-8,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVRJHNWMFLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)
![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)
![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)


![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)

![6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2449665.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2449668.png)



amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)